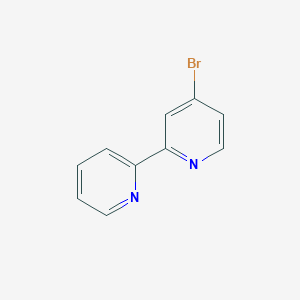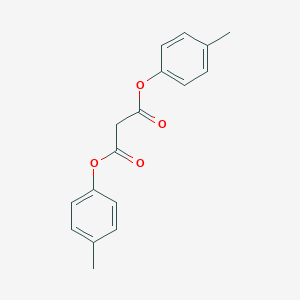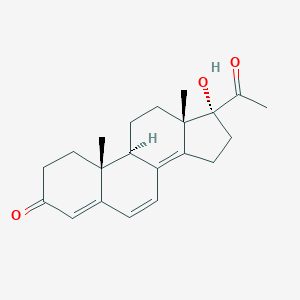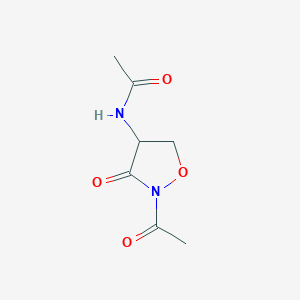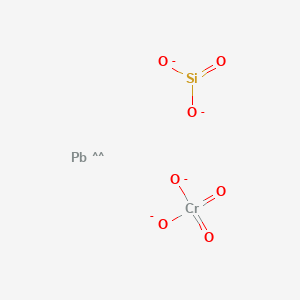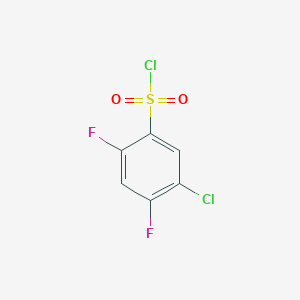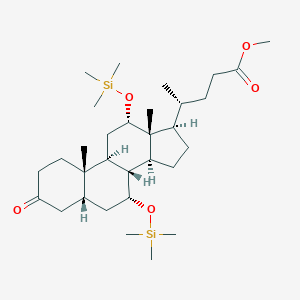
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester, also known as UDCA-TMS, is a synthetic derivative of ursodeoxycholic acid (UDCA). UDCA is a naturally occurring bile acid that has been used to treat various liver diseases. UDCA-TMS has been synthesized to improve the pharmacological properties of UDCA and increase its efficacy.
Mechanism Of Action
The exact mechanism of action of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is not fully understood. However, it is believed to act through several pathways, including the activation of nuclear receptors, modulation of signaling pathways, and regulation of gene expression. 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid metabolism, inflammation, and liver regeneration.
Biochemical And Physiological Effects
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been shown to have several biochemical and physiological effects, including the reduction of liver inflammation and fibrosis, the inhibition of cancer cell growth, and the improvement of insulin sensitivity. 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has also been shown to regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Advantages And Limitations For Lab Experiments
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, the synthesis of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is complex and requires specialized equipment and expertise. Additionally, 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is expensive and may not be readily available for all researchers.
Future Directions
There are several future directions for the research and development of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester. One direction is the exploration of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the mechanism of action of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is synthesized through a multi-step process that involves the protection of the hydroxyl groups of UDCA, followed by esterification with trimethylsilyl chloride and oxidation with chromium trioxide. The final product is obtained after deprotection of the hydroxyl groups with trifluoroacetic acid. The synthesis of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been extensively studied for its potential therapeutic applications in liver diseases, including non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and hepatocellular carcinoma (HCC). 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer properties, making it a promising candidate for the treatment of these diseases.
properties
CAS RN |
15093-99-9 |
|---|---|
Product Name |
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester |
Molecular Formula |
C31H56O5Si2 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3-oxo-7,12-bis(trimethylsilyloxy)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C31H56O5Si2/c1-20(11-14-28(33)34-4)23-12-13-24-29-25(19-27(31(23,24)3)36-38(8,9)10)30(2)16-15-22(32)17-21(30)18-26(29)35-37(5,6)7/h20-21,23-27,29H,11-19H2,1-10H3/t20-,21+,23-,24+,25+,26-,27+,29+,30+,31-/m1/s1 |
InChI Key |
LYEQLVCCHOHXEJ-KCWRXROSSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O[Si](C)(C)C)O[Si](C)(C)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O[Si](C)(C)C)O[Si](C)(C)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O[Si](C)(C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



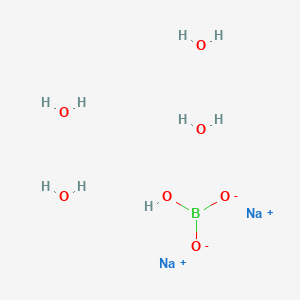
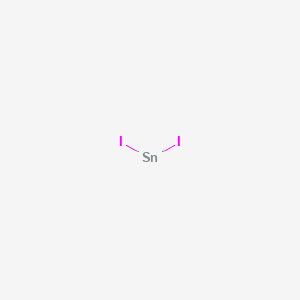
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
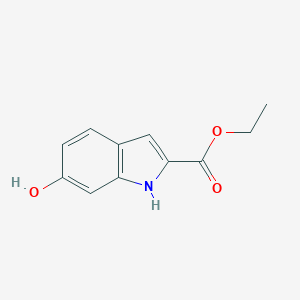
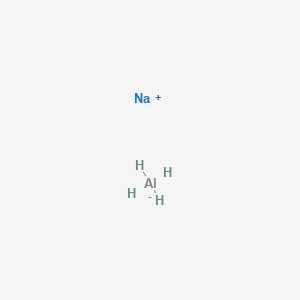
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
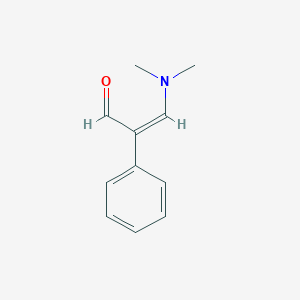
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
